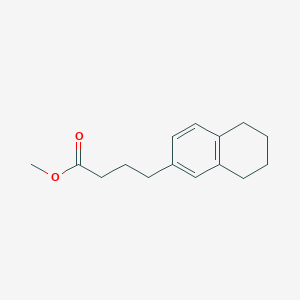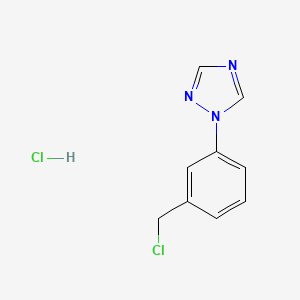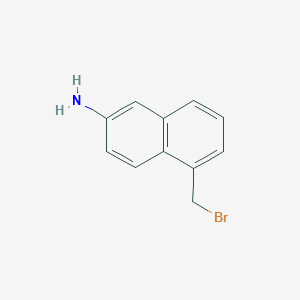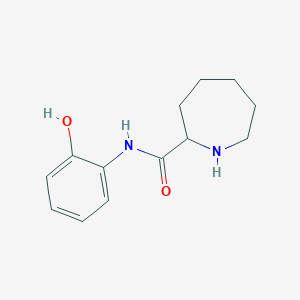
Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a butanoate chain, which is further connected to a tetrahydronaphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate typically involves the esterification of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid.
Reduction: 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved by the enzyme, resulting in the formation of the corresponding acid and alcohol. This process is crucial in various biochemical pathways and can be exploited in drug design to modulate enzyme activity.
Comparison with Similar Compounds
Methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate can be compared with other similar compounds, such as:
Methyl 4-(naphthalen-2-yl)butanoate: Lacks the tetrahydro modification, resulting in different chemical and biological properties.
Ethyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 4-(5,6,7,8-tetrahydronaphthalen-1-yl)butanoate: Positional isomer with the tetrahydronaphthalenyl group attached at a different position, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that can be harnessed in various applications.
Properties
CAS No. |
785-18-2 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
methyl 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoate |
InChI |
InChI=1S/C15H20O2/c1-17-15(16)8-4-5-12-9-10-13-6-2-3-7-14(13)11-12/h9-11H,2-8H2,1H3 |
InChI Key |
SWCMAQWTHSCROC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Chloro-6,7,7-trimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11877763.png)


